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Compound of Interest

2-Morpholin-4-ylmethylbenzoic
Compound Name: d
aci

Cat. No.: B1588533

An In-Depth Technical Guide to the Organic Solvent Solubility of 2-Morpholin-4-
ylmethylbenzoic acid

This guide provides researchers, scientists, and drug development professionals with a
comprehensive framework for understanding, predicting, and experimentally determining the
solubility of 2-Morpholin-4-ylmethylbenzoic acid (CAS: 868543-19-5) in organic solvents. In
the absence of extensive published solubility data for this specific molecule, this document
emphasizes the underlying physicochemical principles and provides robust methodologies for
empirical characterization.

Introduction: The Critical Role of Solubility

2-Morpholin-4-ylmethylbenzoic acid is a bifunctional molecule featuring both a carboxylic
acid and a tertiary amine (within the morpholine ring). This structure is common in medicinal
chemistry, where such motifs are used to modulate physicochemical properties. The solubility
of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug discovery and
development. Poor solubility can severely hinder a compound's absorption and bioavailability,
lead to unreliable results in bioassays, and create significant challenges for formulation and
manufacturing.[1][2] Understanding the solubility profile in various organic solvents is essential
for purification, crystallization, formulation development, and ensuring the quality of data from
in vitro and in vivo studies.[1]
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This guide will delve into the structural features of 2-Morpholin-4-ylmethylbenzoic acid to
predict its solubility behavior and provide a detailed, field-proven protocol for its accurate
determination.

Physicochemical Profile and Predicted Solubility

A thorough analysis of the molecular structure is the first step in designing a solubility study.[3]

Molecular Structure:

CAS Number: 868543-19-5[4][5]

e Molecular Formula: C12H15NO3[4]
» Molecular Weight: 221.25 g/mol [4]
» Key Functional Groups:

o Carboxylic Acid (-COOH): An acidic group, capable of donating a proton. This group is
polar and can participate in hydrogen bonding.

o Morpholine Ring: Contains a tertiary amine nitrogen, which is basic and can accept a
proton. The ether oxygen within the ring also contributes to polarity and can act as a
hydrogen bond acceptor.

o Aromatic Ring: A non-polar, hydrophobic moiety.

o Methylene Linker (-CH2-): A non-polar linker connecting the morpholine and benzoic acid
moieties.

This combination of acidic, basic, and hydrophobic regions makes 2-Morpholin-4-
ylmethylbenzoic acid an amphiphilic and likely zwitterionic compound, especially around
neutral pH. Its solubility will be highly dependent on the nature of the solvent and its ability to
interact with these different functional groups.

Predicted Solubility in Organic Solvent Classes:
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Based on the principle of "like dissolves like," we can form a hypothesis about the compound's
solubility.
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Solvent Class

Representative
Solvents

Predicted Solubility

Rationale

Polar Protic

Methanol, Ethanol,
Water

Moderate to High

These solvents can
hydrogen bond with
both the carboxylic
acid and the
morpholine group.
The polarity of the
solvent will solvate the
polar functional

groups effectively.

Polar Aprotic

DMSO, DMF,

Acetonitrile

High

These solvents are
highly polar and can
solvate the charged
portions of the
molecule (if
zwitterionic) and
accept hydrogen
bonds from the
carboxylic acid.
DMSO is an excellent
solvent for many drug-

like molecules.

Low-Polarity / Non-

polar

Dichloromethane
(DCM), Toluene,

Heptane, Diethyl
Ether

Low to Very Low

These solvents lack
the polarity and
hydrogen bonding
capability to effectively
solvate the polar
carboxylic acid and
morpholine groups.
The hydrophobic
aromatic ring offers
some affinity, but it is
unlikely to overcome
the energy required to

break the crystal
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lattice of the solid API.
(3]

Gold Standard Methodology: Thermodynamic
Equilibrium Solubility

To obtain definitive solubility data, an equilibrium or thermodynamic solubility assay is required.
This measures the maximum concentration of a compound that can be dissolved in a solvent at
equilibrium, representing the true solubility.[6] The Shake-Flask method is the most reliable and

widely used technique for this purpose.[7]

Experimental Workflow: Shake-Flask Method

The following diagram outlines the standard workflow for determining thermodynamic solubility.
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1. Sample Preparation

Weigh excess API
(e.9., 2-5 mg)

nto glass vial

Add precise volume of
organic solvent (e.g., 1 mL)

2. Equilibration

Shake/agitate at
constant temperature
(e.g., 25°C for 24-48h)

3. Phase $eparation

Centrifuge sample
to pellet excess solid

Filter supernatant
(e.g., 0.22 um PTFE filter)

4. Anplysis

Prepare serial dilutions
of supernatant

i

Quantify concentration
via HPLC-UV or LC-MS

Calculate solubility
(mg/mL, pM)

Click to download full resolution via product page

Caption: Workflow for Thermodynamic Solubility Determination.
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Detailed Step-by-Step Protocol:

Preparation: Accurately weigh an excess amount of solid 2-Morpholin-4-ylmethylbenzoic
acid (e.g., 2-5 mg) into a glass vial. The key is to ensure undissolved solid remains at the
end of the experiment, confirming saturation.[6]

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the

vial.

Equilibration: Seal the vial and place it in a shaker or rotator set to a constant temperature
(typically 25 °C). Allow the mixture to equilibrate for at least 24 hours. Longer times (48-72
hours) may be necessary to ensure equilibrium is reached, especially for poorly soluble
compounds.[8]

Phase Separation: After equilibration, remove the vial and let it stand to allow the solid to
settle. Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the
remaining solid.

Sample Collection: Carefully collect an aliquot of the clear supernatant. For optimal accuracy,
filter the collected supernatant through a chemically compatible syringe filter (e.g., 0.22 pm
PTFE for organic solvents) to remove any remaining particulates.

Quantification:

o Prepare a calibration curve using known concentrations of 2-Morpholin-4-
ylmethylbenzoic acid dissolved in the solvent.

o Dilute the filtered supernatant to fall within the linear range of the calibration curve.

o Analyze the diluted sample and standards using a suitable analytical method, such as
High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid
Chromatography-Mass Spectrometry (LC-MS).[1][9] HPLC-UV is often preferred for its
robustness and selectivity.[1]

Calculation: Use the calibration curve to determine the concentration of the compound in the
diluted supernatant. Back-calculate to find the concentration in the original undissolved
sample, which represents the thermodynamic solubility.
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Key Factors Influencing Experimental Results

To ensure data is reliable and reproducible, the following factors must be controlled and
reported.

o Solid-State Form: The solubility of a compound can vary significantly between different
crystalline forms (polymorphs) or if it is amorphous.[6] The solid form of the 2-Morpholin-4-
ylmethylbenzoic acid used for testing should be characterized (e.g., by XRPD) and
reported.

o Temperature: Solubility is temperature-dependent. All measurements should be conducted at
a constant, reported temperature, typically ambient (25 °C) or physiological (37 °C)
temperature.

o Solvent Purity: The grade and purity of the organic solvents used should be high and
consistent across all experiments.

» pH (for protic solvents): For solvents that can exchange protons (like water or alcohols), the
final pH of the saturated solution can influence the ionization state of the API and thus its
solubility. While less of a factor in aprotic organic solvents, it is a critical parameter in
agueous or mixed aqueous-organic systems.

Data Presentation for Analysis

Quantitative results should be summarized in a clear, structured format to allow for easy
comparison and interpretation.

Table 1: Experimental Solubility of 2-Morpholin-4-ylmethylbenzoic acid at 25 °C
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Solvent Solvent Class Solubility (mg/mL) Solubility (pM)
Methanol Polar Protic [Experimental Value] [Calculated Value]
Ethanol Polar Protic [Experimental Value] [Calculated Value]

Dimethyl Sulfoxide

Polar Aprotic [Experimental Value] [Calculated Value]
(DMSO0)
Acetonitrile (ACN) Polar Aprotic [Experimental Value] [Calculated Value]
Dichloromethane )

Non-polar [Experimental Value] [Calculated Value]
(DCM)
Toluene Non-polar [Experimental Value] [Calculated Value]
Heptane Non-polar [Experimental Value] [Calculated Value]

Conclusion

While published solubility data for 2-Morpholin-4-ylmethylbenzoic acid is not readily
available, a robust understanding of its solubility profile can be achieved through a systematic
approach. Its amphiphilic and zwitterionic character, derived from its carboxylic acid and
morpholine moieties, suggests high solubility in polar aprotic solvents like DMSO and moderate
solubility in polar protic solvents like methanol, with poor solubility expected in non-polar
hydrocarbons.

By employing the gold-standard shake-flask method detailed in this guide, researchers can
generate high-quality, reliable thermodynamic solubility data. This empirical data is
indispensable for guiding formulation strategies, ensuring data integrity in biological assays,
and ultimately advancing the development of drug candidates containing this chemical scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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